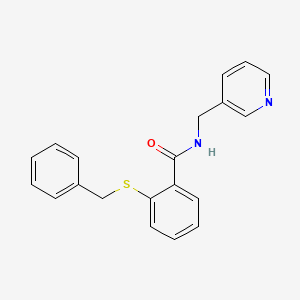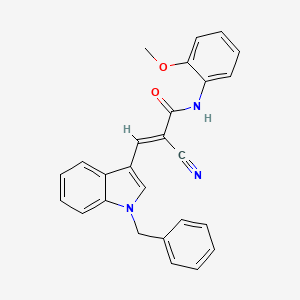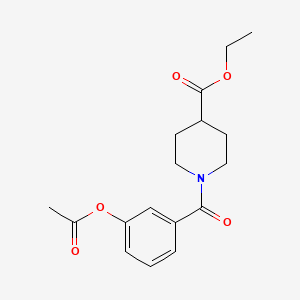![molecular formula C12H12BrN5O2 B5477626 4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B5477626.png)
4-[4-BROMO-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-bromo-3-(1H-tetrazol-1-yl)benzoyl]morpholine” is a complex organic molecule that contains a morpholine ring, a benzoyl group, a bromine atom, and a tetrazolyl group . Each of these components has unique chemical properties that could contribute to the overall properties of the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like nucleophilic substitution, condensation, or cyclization . The exact method would depend on the starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent parts. The morpholine ring provides a basic structure, while the benzoyl group, bromine atom, and tetrazolyl group each add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the tetrazolyl group, which is a highly reactive moiety . The morpholine ring and the benzoyl group could also participate in various reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity. The morpholine ring could influence its solubility in various solvents .Mecanismo De Acción
The mechanism of action of this compound is not known without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science or another field, its mechanism of action would depend on its physical and chemical properties .
Propiedades
IUPAC Name |
[4-bromo-3-(tetrazol-1-yl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2/c13-10-2-1-9(7-11(10)18-8-14-15-16-18)12(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVYGHZCRBSEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5477551.png)
![3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5477582.png)
![1-{[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5477586.png)



![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5477617.png)
![3,3-dimethyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-2-butanone](/img/structure/B5477621.png)
![1-methyl-2-(5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-furyl)-1H-benzimidazole](/img/structure/B5477623.png)

![(Z)-2-METHYL-1-[4-(4-NITROPHENYL)PIPERAZINO]-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B5477627.png)

![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5477632.png)
![1-[(1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5477639.png)
